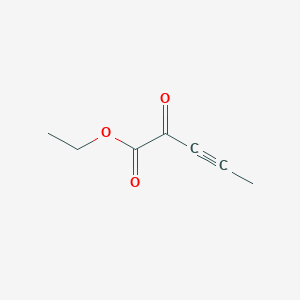

Ethyl 2-oxopent-3-ynoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8O3 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

ethyl 2-oxopent-3-ynoate |

InChI |

InChI=1S/C7H8O3/c1-3-5-6(8)7(9)10-4-2/h4H2,1-2H3 |

InChI Key |

QKNJSOHLYYPQLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C#CC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Ethyl 2 Oxopent 3 Ynoate

De Novo Synthesis Strategies

The construction of the carbon skeleton of ethyl 2-oxopent-3-ynoate can be approached through several de novo strategies. These methods focus on building the molecule from simpler, more readily available precursors. Key strategies include metal-catalyzed coupling reactions to form the core alkyne structure and condensation reactions to elaborate the α-keto ester moiety.

Condensation Reactions for α-Keto Ester Moiety Elaboration

Condensation reactions are fundamental to the formation of β-dicarbonyl compounds. The Claisen condensation, which involves the reaction of two ester molecules or an ester and a ketone in the presence of a strong base, is a classic method for forming β-ketoesters. smolecule.com

For the synthesis of this compound, one could hypothetically employ a mixed Claisen condensation. This might involve the reaction of diethyl oxalate (B1200264) with a metallated propyne (B1212725) derivative. The base, such as sodium ethoxide, would generate an enolate from one of the reactants, which would then attack the other.

A related approach is the Blaise reaction, which involves the condensation of an α-halo ester with a nitrile in the presence of zinc metal to form a β-enamino ester or, after hydrolysis, a β-keto ester. thieme-connect.com While not a direct route to an ynone, this highlights the principle of building the keto-ester functionality through condensation with a suitably functionalized precursor.

Phosphorylide-Based Approaches

Phosphorus ylides (phosphorylides) are key reagents in reactions like the Wittig reaction, which is primarily used to form alkenes. However, acyl-substituted ylides can react with acyl chlorides to furnish ynones. A potential, though less common, strategy could involve the reaction of a stabilized phosphorus ylide derived from an ethyl ester with a propynoyl halide. This would construct the α-keto ynone system in a single step. The reactivity of such intermediates must be carefully controlled to avoid side reactions.

Functional Group Interconversion and Protecting Group Strategies

In a multi-step synthesis, the timing of the introduction of each functional group is critical. Functional group interconversion (FGI) and the use of protecting groups are essential strategies for managing the reactivity of complex molecules. ethz.chrsc.org

For a molecule like this compound, the ketone and the alkyne are both reactive sites. For instance, if a synthetic route involves nucleophilic addition to the ester group, the ketone would likely need to be protected to prevent a competing reaction.

Protecting Group Strategies:

Ketone Protection: The ketone could be protected as an acetal (B89532) or ketal using a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. This protecting group is stable to basic and nucleophilic conditions but can be removed with aqueous acid. libretexts.org

Alkyne Protection: If reactions sensitive to the acidic proton of a terminal alkyne precursor are required, the alkyne can be protected, for example, as a silyl (B83357) ether (e.g., using trimethylsilyl (B98337) chloride). libretexts.org This group can be removed later using a fluoride (B91410) source like tetra-n-butylammonium fluoride (TBAF).

Functional Group Interconversion (FGI): An FGI strategy might involve synthesizing a precursor molecule and then converting one of its functional groups into the desired one at a later stage. For example, one could synthesize ethyl 2-hydroxy-pent-3-ynoate and then oxidize the secondary alcohol to the ketone using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation. This approach can sometimes circumvent issues with incompatible reagents in earlier steps.

Table 2: Common Protecting Groups for Relevant Functionalities

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

|---|---|---|---|---|

| Ketone | Acetal/Ketal | - | Diol, Acid Catalyst | Aqueous Acid |

| Alcohol | Silyl Ether | TBDMS, TIPS | Silyl Chloride, Base (e.g., Imidazole) | Fluoride Source (e.g., TBAF), Acid |

| Terminal Alkyne | Silyl Ether | TMS | Trimethylsilyl Chloride, Base | Fluoride Source, Mild Base |

Deprotection Methodologies for Ester and Alkyne Precursors

A common challenge is the removal of bulky trialkylsilyl groups, such as the triisopropylsilyl (TIPS) group. While tetrabutylammonium (B224687) fluoride (TBAF) is a typical reagent for cleaving silicon-carbon bonds, it can sometimes require harsh conditions or lead to side reactions due to its basicity. thieme-connect.com An alternative and efficient method involves the use of silver fluoride (AgF). thieme-connect.comscielo.org.mx This method proceeds under mild conditions and demonstrates good chemoselectivity, tolerating various functional groups. thieme-connect.com The process involves the treatment of the silyl-protected alkyne with AgF, followed by hydrolysis of the resulting silver acetylide intermediate with an acid to yield the terminal alkyne. thieme-connect.comscielo.org.mx

The effectiveness of different deprotection conditions for silyl-protected alkynes has been systematically studied. The following table summarizes the outcomes of various reagents for the deprotection of a model triisopropylsilylacetylene.

Table 1: Comparison of Deprotection Conditions for a TIPS-protected Alkyne

| Entry | Reagent(s) | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 1 | AgF (1.5 equiv), then HCl | Acetonitrile | Room Temperature | Good to excellent yield | thieme-connect.com |

| 2 | AgNO₃/KF | Methanol | Room Temperature | Lower yield than AgF | scielo.org.mxresearchgate.net |

| 3 | TBAF | THF | Variable | Often requires excess reagent | thieme-connect.comccspublishing.org.cn |

| 4 | K₂CO₃/MeOH | Methanol | Mild | Effective for TMS, less so for TIPS | gelest.com |

The selection of the appropriate deprotection strategy is contingent on the specific substrate and the other functional groups present in the molecule. For the synthesis of this compound, a method that preserves the ethyl ester is paramount.

Selective Functionalization of Pre-existing Scaffolds

The construction of the this compound framework can be achieved through the selective functionalization of pre-existing molecular scaffolds. One common approach involves the coupling of a terminal alkyne with an appropriate electrophile. For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds. researchgate.net While not a direct synthesis of the target molecule, the principles can be adapted.

Another strategy involves the functionalization of a pre-existing ester. For example, the α-position of esters can be functionalized through various methods. Although not directly leading to an ynoate, the development of α-allylbutenolides from allyl ynoates through gold-catalyzed cycloisomerization and Claisen rearrangement showcases the potential for complex transformations of ynoate structures. acs.orgnsf.gov

The synthesis of related α,β-unsaturated carbonyl compounds often involves olefination-dehydrohalogenation reactions. researchgate.net For instance, (2E)-5-arylpent-2-ene-4-ynoates can be synthesized from (2Z)-2-bromo-3-arylprop-2-enals. researchgate.net This highlights a potential disconnection approach for this compound, starting from a suitably substituted three-carbon aldehyde.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to reduce environmental impact. This includes the use of less hazardous solvents, renewable feedstocks, and catalytic methods.

Performing reactions in water or under solvent-free conditions are key tenets of green chemistry. rsc.org Aqueous synthesis offers advantages such as reduced cost, enhanced safety, and often unique reactivity compared to organic solvents. Research has shown that palladium nanoparticle-catalyzed reactions for the synthesis of enynoates can be effectively carried out in water. nih.govorganic-chemistry.org These in-situ prepared palladium nanoparticles can also be recycled, further enhancing the sustainability of the process. organic-chemistry.org

Solvent-free synthesis, often facilitated by techniques like ball milling, eliminates the need for large quantities of solvents and can lead to the formation of products that are difficult to obtain in solution. rsc.orgrsc.org While specific examples for this compound are not prevalent, the general applicability of these methods to the synthesis of pharmaceutically important molecules suggests their potential for the synthesis of ynoates. rsc.org

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of ynoate synthesis, significant progress has been made in developing catalysts that operate under mild conditions and with high selectivity.

Palladium(0) nanoparticles have been demonstrated as effective catalysts for the synthesis of 2-alkene-4-ynoates in water. nih.govorganic-chemistry.org These catalysts are generated in situ from palladium chloride and can be recycled multiple times without a significant loss of activity. organic-chemistry.org Gold catalysts, particularly those enabled by bifunctional phosphine (B1218219) ligands, have also been employed for the transformation of ynoates into more complex structures like α-allylbutenolides. acs.orgnsf.gov The development of chiral N,N′-dioxide/Ni(OTf)₂ complexes has enabled the asymmetric synthesis of functionalized epoxides from 2-oxo-3-ynoates, showcasing the potential for stereoselective catalysis. acs.org

The following table summarizes some catalytic systems used in the synthesis and transformation of ynoates.

Table 2: Catalytic Systems in Ynoate Chemistry

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Pd(0) Nanoparticles | Enyne synthesis | Aqueous medium, recyclable catalyst | nih.govorganic-chemistry.org |

| Gold(I)/Bifunctional Phosphine Ligand | Isomerization/Cycloisomerization | Tandem catalysis, high yields | acs.orgnsf.gov |

| Chiral N,N′-dioxide/Ni(OTf)₂ | Asymmetric Epoxidation | High diastereo- and enantioselectivity | acs.org |

Scalability and Process Development Considerations

For instance, while certain deprotection methods using silver fluoride are highly effective on a small scale, the cost of silver may be a limiting factor for large-scale production. researchgate.net Therefore, exploring alternative, more cost-effective deprotection reagents would be a key aspect of process development.

The use of hazardous reagents, such as pyrophoric materials, should be minimized or replaced with safer alternatives. For example, in the synthesis of related compounds, potassium t-butoxide has been successfully used as a replacement for the more hazardous potassium hydride. nih.gov Similarly, the replacement of di-isobutyl aluminum hydride with the safer and more economical polymethylhydrosiloxane (B1170920) (PMHS)/Ti(OiPr)₄ combination for selective reductions demonstrates a commitment to safer process development. nih.gov

Continuous flow chemistry offers a promising alternative to traditional batch processing for scaling up reactions. smolecule.com Microreactor technology allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. smolecule.com The use of immobilized catalysts in flow systems can also facilitate catalyst recycling and minimize product contamination. smolecule.com

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Oxopent 3 Ynoate

Electrophilic and Nucleophilic Additions to the Yn-one System

The electronic structure of Ethyl 2-oxopent-3-ynoate is dominated by the conjugation between the alkyne (yn) and the ketone (one). This creates an electron-deficient π-system, making the β-carbon of the alkyne and the carbonyl carbon the primary sites for nucleophilic attack. The reaction pathway, whether it be conjugate addition (1,4-addition) to the alkyne or direct addition to the carbonyl (1,2-addition), is largely dictated by the nature of the nucleophile, following the principles of Hard and Soft Acid and Base (HSAB) theory. Soft nucleophiles typically favor conjugate addition, while hard nucleophiles may preferentially attack the harder carbonyl carbon.

Conjugate addition, also known as the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds, including yn-one systems. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the conjugated system. For this compound, this involves the addition of a nucleophile to the C4 position of the pent-3-ynoate chain.

Nitrogen nucleophiles are widely employed in reactions with yn-one systems, often leading to the synthesis of valuable nitrogen-containing heterocycles.

Amines: Primary and secondary amines readily undergo conjugate addition to this compound to form enaminones. The reaction is typically initiated by the nucleophilic attack of the amine on the β-carbon of the alkyne, followed by protonation to yield the thermodynamically stable enaminone product. These intermediates are versatile synthons for further transformations.

Hydrazines: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a classical and efficient method for the synthesis of pyrazole (B372694) derivatives. hilarispublisher.com The reaction proceeds through an initial conjugate addition of hydrazine, followed by an intramolecular cyclization via condensation with the ketone carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. This one-pot process provides a direct route to highly substituted pyrazoles, which are significant scaffolds in medicinal chemistry. hilarispublisher.comnih.gov

| Nucleophile | Reactant | Reaction Type | Product Class |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | This compound | Conjugate Addition | Ethyl 3-(dialkylamino)-2-oxopent-3-enoate (Enaminone) |

| Hydrazine (N₂H₄) | This compound | Conjugate Addition / Cyclization | Ethyl 5-methyl-1H-pyrazole-3-carboxylate |

| Azide (B81097) (e.g., Sodium Azide) | This compound | 1,3-Dipolar Cycloaddition | Ethyl 4-methyl-1,2,3-triazole-5-carboxylate (Isomer mixture) |

Alcohols and water can act as nucleophiles in conjugate addition reactions with highly activated alkynes. Under basic or acidic catalysis, the addition of an alcohol (alkoxylation) or water (hydration) to the β-carbon of this compound can occur. The initial product is an enol ether or an enol, respectively, which would then tautomerize to the more stable β-keto ester or a 1,2,4-tricarbonyl compound. The reactivity is generally lower compared to nitrogen or carbon nucleophiles and may require catalysts to proceed efficiently.

The Michael addition of carbon nucleophiles is a cornerstone of carbon-carbon bond formation. wikipedia.org Stabilized carbanions, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), are excellent Michael donors. masterorganicchemistry.comchemistrysteps.com

Enolates: In the presence of a base, a β-dicarbonyl compound like diethyl malonate can form a soft, resonance-stabilized enolate. This enolate will attack the soft electrophilic β-carbon of this compound. The reaction creates a new carbon-carbon bond and, after protonation, yields a polyfunctionalized adduct that can be used in further synthetic elaborations. organic-chemistry.org

Organometallics: The regioselectivity of organometallic additions to yn-ones is highly dependent on the metal. Soft organometallic reagents, such as organocuprates (Gilman reagents), are known to favor 1,4-conjugate addition. youtube.com For instance, the reaction of lithium dimethylcuprate with this compound is expected to deliver a methyl group to the β-carbon, leading to the formation of ethyl 4-methyl-2-oxopent-3-enoate after workup. In contrast, harder organometallic reagents like Grignard or organolithium reagents have a higher propensity for 1,2-addition to the carbonyl group.

While the conjugated system favors 1,4-addition with many nucleophiles, direct attack at the carbonyl carbon (1,2-addition) is also possible. This pathway is generally favored by hard, non-stabilized nucleophiles. For example, strong reducing agents like sodium borohydride (B1222165) or hard organometallic reagents such as Grignard reagents could potentially attack the carbonyl carbon. This would lead to the formation of a secondary propargyl alcohol. However, for yn-one systems, this pathway is often in competition with conjugate addition, and reaction conditions must be carefully controlled to favor one outcome over the other. masterorganicchemistry.com

Conjugate Addition Reactions with Heteroatom Nucleophiles

Cycloaddition Reactions

The electron-deficient alkyne of this compound makes it an excellent "dienophile" or "dipolarophile" for cycloaddition reactions, providing a powerful method for the construction of cyclic structures. organic-chemistry.org

Diels-Alder Reaction: As a potent dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition, known as the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com For example, reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexadiene derivative. The reaction is thermally allowed and proceeds via a concerted mechanism, often with high stereospecificity. The electron-withdrawing keto and ester groups on the dienophile accelerate the reaction rate. organic-chemistry.orgkhanacademy.org

1,3-Dipolar Cycloaddition: this compound can also participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, or diazomethanes. wikipedia.org The Huisgen cycloaddition of an organic azide with the alkyne moiety provides a direct route to 1,2,3-triazoles. kuleuven.becnr.it This reaction is a prime example of click chemistry and leads to the formation of a five-membered heterocyclic ring with high regioselectivity, although mixtures of regioisomers can be formed depending on the substituents on both the dipole and the dipolarophile. kuleuven.benih.gov

| Reaction Type | Reactant Partner | Product Class |

|---|---|---|

| [4+2] Diels-Alder | 2,3-Dimethyl-1,3-butadiene (Diene) | Substituted Cyclohexadiene |

| [3+2] 1,3-Dipolar Cycloaddition | Benzyl Azide (1,3-Dipole) | Substituted 1,2,3-Triazole |

Diels-Alder Reactions (Normal and Inverse Electron Demand)

Searches of chemical databases and scientific literature did not yield specific examples of this compound participating in either normal or inverse electron demand Diels-Alder reactions. As an electron-deficient alkyne due to the presence of the conjugated ketone and ester functionalities, it would be expected to act as a dienophile in normal electron demand Diels-Alder reactions with electron-rich dienes. Inversely, it could potentially react with highly electron-poor dienes in an inverse electron demand scenario. However, no published studies were identified to substantiate these theoretical possibilities for this specific compound.

Catalyst Design for Diastereoselectivity and Enantioselectivity

In the absence of documented Diels-Alder reactions for this compound, there is consequently no information on catalyst design for achieving diastereoselectivity or enantioselectivity in such transformations for this specific substrate.

Regiochemical Control in Cycloaddition Processes

Specific studies on the regiochemical control in Diels-Alder cycloadditions of this compound are not available in the scientific literature. General principles of cycloaddition reactions suggest that the regioselectivity would be governed by the electronic and steric properties of both the diene and the dienophile, but no empirical data for this compound has been found.

[3+2] Dipolar Cycloaddition Chemistry (e.g., with Nitrile Oxides, Azomethine Ylides, Azides)

The participation of this compound in [3+2] dipolar cycloadditions is documented, particularly with azomethine ylides.

Detailed investigations into the [3+2] dipolar cycloaddition of this compound with nitrile oxides and azides have not been found in the reviewed literature.

With Azomethine Ylides:

Several patents describe the use of this compound as a reactant in the synthesis of substituted pyrrolizine compounds, which are of interest as potential therapeutic agents. These syntheses involve a [3+2] dipolar cycloaddition reaction with an azomethine ylide generated in situ from proline derivatives.

In a typical procedure outlined in these patents, the reaction of a proline derivative with a carbonyl compound generates the azomethine ylide, which then undergoes a cycloaddition with this compound. This reaction leads to the formation of a pyrrolizine core structure. The regioselectivity of the cycloaddition is a critical aspect of these syntheses, with the desired regioisomer being the major product.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| Azomethine Ylide (from Proline derivative) | This compound | Substituted Pyrrolizines | US10874640B2, US10836769B2, WO2019165374A1, US11420974B2 |

Other Pericyclic Transformations

No studies detailing other pericyclic transformations, such as ene reactions or electrocyclizations, involving this compound were identified in the scientific literature.

Metal-Catalyzed Transformations

While metal-catalyzed transformations of activated alkynes are a broad and well-studied area of organic chemistry, specific examples involving this compound are limited.

Hydration and Hydroamination of the Alkyne Moiety

No specific literature detailing the metal-catalyzed hydration or hydroamination of the alkyne moiety in this compound was found. In general, the hydration of electron-deficient alkynes can be catalyzed by various metals, such as gold or mercury, to yield β-keto esters. Similarly, hydroamination reactions, catalyzed by metals like gold, copper, or ruthenium, would be expected to yield enamine products. However, the specific conditions and outcomes for this compound have not been reported.

Cross-Coupling Reactions Involving the Alkyne

The internal alkyne of this compound, while electronically deactivated by the adjacent carbonyl group, can in principle participate in cross-coupling reactions. However, the direct use of this compound in such reactions is not extensively documented. More commonly, related activated alkynes such as ethyl propiolate serve as substrates in these transformations, providing insight into the expected reactivity.

One of the most prominent cross-coupling reactions for C(sp)-C(sp2) bond formation is the Sonogashira coupling. This reaction typically involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While this compound is an internal alkyne, analogous reactions with terminal alkynyl esters like ethyl propiolate demonstrate the feasibility of coupling electron-deficient alkynes. For instance, the Sonogashira coupling of ethyl propiolate with aryl iodides has been successfully employed to synthesize various ethyl arylpropiolate derivatives. researchgate.netorganic-chemistry.org These reactions are generally carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The reaction mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. nobelprize.org

Another significant cross-coupling method is the Negishi coupling, which utilizes organozinc reagents. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and stereoselectivity. jk-sci.com Organozinc reagents derived from terminal alkynes can be coupled with various organic halides or triflates in the presence of a palladium or nickel catalyst. wikipedia.orgjk-sci.com The mechanism proceeds through an oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. youtube.com While specific examples with this compound are scarce, the general principles of Negishi coupling suggest its potential applicability for forming C-C bonds at the alkyne position, provided a suitable organozinc precursor can be generated.

The table below summarizes typical conditions for Sonogashira and Negishi couplings involving alkynyl esters, which can be considered analogous to the potential reactivity of this compound.

| Reaction | Catalyst System | Coupling Partners | Typical Conditions | Product Type |

|---|---|---|---|---|

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | Terminal Alkynyl Ester + Aryl/Vinyl Halide | Amine base (e.g., Et₃N), Room Temperature | Aryl/Vinyl-substituted Alkynyl Ester |

| Negishi Coupling | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Alkynylzinc Reagent + Aryl/Vinyl Halide/Triflate | Anhydrous, inert atmosphere | Aryl/Vinyl-substituted Alkyne |

Carbometallation and Carbocyclization Reactions

Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful tool for the stereoselective synthesis of complex molecules. wikipedia.org The electron-deficient alkyne in this compound is susceptible to nucleophilic attack by organometallic reagents.

A key example of this reactivity is carbocupration, the addition of an organocopper reagent. The regioselectivity of carbocupration of α,β-alkynyl esters is influenced by the nature of the substituents on the alkyne and the organocopper reagent. nih.gov In many cases, the addition occurs in a syn-fashion, with the organic group from the cuprate (B13416276) adding to the β-carbon and the copper atom adding to the α-carbon relative to the ester group. The resulting vinylcopper intermediate can then be trapped with various electrophiles to introduce further functionality. The presence of heteroatoms on the alkyne can direct the regioselectivity of the addition. nih.gov

Carboalumination, often catalyzed by zirconium complexes, is another important carbometallation reaction. wikipedia.org This reaction typically proceeds with syn-selectivity. The resulting vinylalane can undergo further transformations, including cross-coupling reactions.

Carbocyclization reactions involving this compound or similar structures often rely on transition metal catalysis. For instance, gold-catalyzed cyclizations of enynes, where the alkyne is activated towards nucleophilic attack by a tethered alkene, are well-established. researchgate.net Gold(I) catalysts are particularly effective at activating alkynes. acs.org The reaction can proceed through an initial cyclization to form a carbocationic intermediate, which can then undergo various rearrangements or trapping reactions to afford complex cyclic structures. Gold-catalyzed oxidative cyclization of amide-alkynes has also been reported to produce functionalized γ-lactams. rsc.org

The following table provides a conceptual overview of carbometallation reactions applicable to α,β-alkynyl esters.

| Reaction | Reagent/Catalyst | Key Intermediate | General Outcome |

|---|---|---|---|

| Carbocupration | Organocopper Reagent (e.g., R₂CuLi) | Vinylcopper Species | Stereoselective formation of a substituted alkene after quenching |

| Carboalumination | Organoaluminum Reagent + Zirconocene Catalyst | Vinylalane Species | syn-Addition to form a vinylalane, which can be further functionalized |

| Gold-Catalyzed Carbocyclization | Gold(I) Catalyst (for enynes) | Cyclic Carbocationic Intermediate | Formation of various carbocyclic and heterocyclic systems |

Rearrangement and Cyclization Pathways

The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, traditionally involving the acid-catalyzed 4π-electrocyclization of a divinyl ketone. nih.gov The reaction proceeds through a pentadienyl cation intermediate. While this compound is not a divinyl ketone, it can be a precursor to such species. For example, the conjugate addition of a vinyl nucleophile to the alkyne of an ynone can generate a divinyl ketone in situ, which can then undergo a Nazarov cyclization.

Recent advancements have shown that ynones can participate in Nazarov-type cyclizations. For instance, gold(I)-catalyzed reactions of alkenynones can trigger an anti-Michael hydroarylation of the ynone followed by a Nazarov cyclization to produce cyclopenta[c]chromenones. researchgate.net The electronic polarization of the substrates can allow for efficient catalysis under mild conditions. acs.org The mechanism involves the formation of a pentadienyl cation, which undergoes a conrotatory electrocyclic ring closure to form an oxyallyl cation, followed by elimination to yield the cyclopentenone.

The table below outlines the key steps in a Nazarov-type cyclization starting from an ynone precursor.

| Step | Description | Key Intermediate |

|---|---|---|

| 1 | Formation of a divinyl ketone or equivalent from the ynone | Divinyl ketone |

| 2 | Acid- or metal-catalyzed formation of a pentadienyl cation | Pentadienyl cation |

| 3 | 4π-Conrotatory electrocyclization | Oxyallyl cation |

| 4 | Elimination of a proton | Cyclopentenone product |

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, typically involving the intramolecular reaction of a diene catalyzed by ruthenium or molybdenum alkylidene complexes. wikipedia.org For a substrate like this compound to be utilized in an RCM strategy, it would need to be incorporated into a larger molecule containing another olefinic group.

More relevant to the alkyne functionality is ring-closing enyne metathesis (RCEYM). In this reaction, an enyne undergoes a metal-catalyzed cyclization to form a cyclic diene. While RCM of dienes containing α,β-unsaturated esters is known, the direct participation of an electron-deficient alkyne like that in this compound in RCEYM is less common. The reactivity in enyne metathesis is often influenced by the catalyst and the substitution pattern of the enyne.

The general outcome of RCM and RCEYM is summarized below.

| Reaction Type | Substrate | Catalyst | Product |

|---|---|---|---|

| Ring-Closing Diene Metathesis (RCM) | Acyclic Diene | Ru or Mo Alkylidene | Cyclic Olefin + Ethylene (B1197577) |

| Ring-Closing Enyne Metathesis (RCEYM) | Acyclic Enyne | Ru or Mo Alkylidene | Cyclic Diene |

Radical Chemistry of this compound

The electron-deficient nature of the alkyne in this compound makes it a good acceptor for radical species. Intermolecular radical additions to activated alkynes can lead to the formation of vinyl radicals, which can be trapped or undergo further reactions to yield functionalized alkenes. researchgate.net Various radical species, including carbon-centered and heteroatom-centered radicals, can add to the triple bond. researchgate.net The regioselectivity of the addition is often controlled by the stability of the resulting vinyl radical intermediate.

Intramolecular radical cyclizations of enynes are a powerful method for the construction of cyclic compounds. researchgate.net These reactions are often mediated by reagents such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.org The reaction is initiated by the addition of a tin radical to the alkyne, generating a vinyl radical. This vinyl radical can then cyclize onto a tethered alkene, typically in a 5-exo or 6-exo fashion, to form a new ring. The resulting alkyl radical is then quenched by the tin hydride, regenerating the tin radical and propagating the chain reaction. While specific examples involving this compound are not prevalent, the general principles of radical cyclization of enynes are applicable.

The table below illustrates a typical sequence for a tin-hydride mediated radical cyclization of an enyne.

| Step | Process | Intermediate |

|---|---|---|

| 1 | Initiation: Generation of a tin radical from Bu₃SnH and AIBN | Bu₃Sn• |

| 2 | Addition of the tin radical to the alkyne | Vinyl radical |

| 3 | Intramolecular cyclization onto the alkene | Cyclized alkyl radical |

| 4 | Hydrogen atom transfer from Bu₃SnH to the alkyl radical | Cyclized product + Bu₃Sn• |

Enolization and Tautomerism Studies of this compound

The tautomeric equilibrium of β,γ-alkynyl α-ketoesters, such as this compound, is influenced by a variety of factors including solvent polarity, temperature, and the electronic and steric nature of the substituents. In principle, this compound can exist in equilibrium between its keto form and two possible enol forms, arising from the deprotonation of the α-carbon. The presence of the electron-withdrawing alkyne group is expected to influence the acidity of the α-protons and thus the position of the tautomeric equilibrium.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to study such equilibria, allowing for the quantification of the different tautomeric forms in solution. However, published NMR data specifically characterizing the tautomers of this compound are not available. Similarly, computational studies employing methods like Density Functional Theory (DFT) could provide valuable insights into the relative stabilities of the keto and enol tautomers, but such studies for this specific compound have not been reported.

Given the absence of direct research on the enolization and tautomerism of this compound, a detailed discussion with research findings and data tables cannot be provided at this time. Further experimental and theoretical investigations are required to elucidate the tautomeric behavior of this compound.

Strategic Applications of Ethyl 2 Oxopent 3 Ynoate in Complex Organic Synthesis

Construction of Heterocyclic Architectures

The electrophilic nature of both the alkyne and the carbonyl carbons in ethyl 2-oxopent-3-ynoate makes it an ideal substrate for reactions with a wide array of nucleophiles. This property is extensively exploited in the synthesis of various heterocyclic rings, which are core components of many pharmaceuticals and biologically active compounds.

Pyrroles, Furans, and Thiophenes Synthesis

The synthesis of five-membered aromatic heterocycles such as pyrroles, furans, and thiophenes can be efficiently achieved using this compound and its derivatives as key starting materials. These reactions often proceed through annulation strategies where the carbon framework of the keto-alkyne is incorporated into the final heterocyclic ring.

For instance, the synthesis of highly substituted thiophenes has been demonstrated using a related compound, ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. In a [3+2] annulation reaction, this alkyne-based reagent reacts with pyridinium (B92312) 1,4-zwitterionic thiolates to furnish tetrasubstituted thiophenes. enamine.net This type of reaction highlights the utility of the activated alkyne in forming carbon-sulfur bonds and constructing the thiophene (B33073) ring. While this example uses a silylated analog, the core reactivity is indicative of the potential for this compound in similar transformations.

The general approach for these syntheses involves the reaction of the keto-alkyne with appropriate dinucleophiles or 1,3-dipoles. The specific heteroatom incorporated into the ring depends on the nature of the reaction partner.

| Reactant Type | Heterocycle Formed | General Mechanism |

| Primary Amines | Pyrroles | Michael addition followed by cyclization and dehydration |

| Water/Alcohols (acid-catalyzed) | Furans | Hydration/alkoxylation of the alkyne followed by cyclization |

| Sulfur Nucleophiles (e.g., NaSH) | Thiophenes | Thia-Michael addition followed by intramolecular condensation |

These methods provide access to a variety of substituted five-membered heterocycles, which are important scaffolds in medicinal chemistry. nih.govnih.gov

Pyridines and Pyridones Formation

Six-membered heterocyclic rings like pyridines and pyridones are fundamental components of numerous natural products and pharmaceutical agents. ekb.eg this compound serves as a valuable C3 synthon in the construction of these rings, typically through condensation reactions with compounds containing an enamine or enolate functionality.

One prominent method is the Bohlmann-Rahtz heteroannulation reaction. This reaction facilitates the formation of pyridines and has been successfully applied using ethyl 2-oxo-4-(trimethylsilyl)but-3-ynoate. enamine.net The reaction involves the condensation of an enamine with the α-keto-alkyne, followed by a cyclization and aromatization sequence to yield the pyridine (B92270) ring. The versatility of this method allows for the synthesis of a wide range of substituted pyridines.

Similarly, pyridones, which are oxidized derivatives of pyridines, can be synthesized. organic-chemistry.orgmdpi.com Multicomponent reactions offer an efficient route to highly substituted 2-pyridones. jmaterenvironsci.com For example, a mixture of an enaminone, a primary amine, and an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) can be heated to produce the pyridone ring system. jmaterenvironsci.com this compound can function as the active methylene equivalent in related synthetic strategies, providing a direct route to pyridone derivatives.

| Reaction Name | Reactant Partner | Product |

| Bohlmann-Rahtz Synthesis | Enamines | Substituted Pyridines |

| Michael Addition/Cyclization | β-enaminones | Substituted 2-Pyridones |

| Multicomponent Reaction | Amine, Carbonyl Compound | Highly substituted Pyridines |

Fused Heterocyclic Systems

Beyond the synthesis of simple monocyclic heterocycles, this compound and its analogs are instrumental in constructing more complex fused heterocyclic systems. acdlabs.com These polycyclic structures are of significant interest due to their prevalence in biologically active molecules.

The Bohlmann-Rahtz reaction, for instance, has been extended to the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with diverse pharmacological properties. enamine.net This synthesis demonstrates the power of using functionalized building blocks to rapidly assemble complex molecular frameworks. The reaction sequence builds the pyridine ring onto a pre-existing pyrimidine (B1678525) precursor, showcasing a modular approach to fused systems.

Another example involves the synthesis of thieno[2,3-b]pyrroles. These systems can be constructed by first forming a thiophene ring, which is then further functionalized and cyclized to create the fused pyrrole (B145914) ring. researchgate.net The reactivity of the keto-ester group in intermediates derived from this compound can be harnessed to drive the final ring-closing step.

Role in Natural Product Synthesis

The structural motifs accessible from this compound are frequently found in natural products. Consequently, this compound is a valuable starting material and intermediate in the total synthesis of complex bioactive molecules.

Key Intermediate for Bioactive Scaffolds

Many natural products and biologically active molecules contain substituted heterocyclic cores or functionalized carbon chains that can be traced back to precursors like this compound. researchgate.net The ability to introduce multiple functional groups in a single step makes it an efficient building block for creating molecular complexity.

For example, α-keto esters are important intermediates in the synthesis of a variety of natural products. researchgate.net The functional groups present in this compound—an ester, a ketone, and an alkyne—provide multiple handles for subsequent chemical modifications. This allows for the elaboration of the initial scaffold into more complex structures found in nature. Functionalized oxazoles, which are relevant to biologically active compounds, can be synthesized using reactions involving related keto-esters. enamine.net

Convergent Synthesis Approaches

In a convergent synthesis, complex molecules are assembled from smaller, pre-synthesized fragments. This approach is often more efficient than a linear synthesis where the molecule is built step-by-step. This compound is well-suited for convergent strategies due to its ability to participate in powerful C-C and C-heteroatom bond-forming reactions that unite complex fragments.

Phosphine-catalyzed [3+2] cycloaddition reactions, for example, employ electron-deficient alkynes like ethyl 2-butynoate (a related compound) to react with various partners, forming five-membered rings. beilstein-journals.org This type of reaction is a cornerstone of convergent synthesis, allowing for the rapid construction of cyclopentene (B43876) cores that are embedded in many complex natural products. beilstein-journals.org The application of such cycloadditions to this compound would provide a powerful tool for the convergent synthesis of intricate molecular targets. nih.gov

The strategic use of this compound in these powerful bond-forming reactions underscores its importance in the modern synthetic chemist's toolkit for the efficient and elegant construction of complex organic molecules.

Precursors for Advanced Functional Materials

The presence of a reactive alkyne and a carbonyl group within this compound's structure provides a platform for its use in the synthesis of specialized polymers and precursors for optoelectronic materials.

The carbon-carbon triple bond in this compound is a key functional group for polymerization reactions. Specifically, it can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. nih.gov These reactions are known for their high efficiency, selectivity, and tolerance of a wide range of functional groups, making them ideal for the synthesis of complex polymer architectures.

For instance, this compound could serve as a monomer or a cross-linking agent in the production of functional polymers. The ester and ketone functionalities offer sites for further modification, allowing for the tuning of polymer properties such as solubility, thermal stability, and mechanical strength. Thiol-yne polymerizations, in particular, can produce poly(β-thioacrylate)s with high stereoregularity. mdpi.com The incorporation of this compound into polymer chains could lead to materials with applications in drug delivery, coatings, and advanced manufacturing.

Below is a table illustrating the potential of alkyne-functionalized monomers in polymerization reactions.

| Polymerization Method | Monomer Type | Resulting Polymer | Potential Properties |

| Thiol-yne Polymerization | Diyne and Dithiol | Poly(β-thioacrylate) | High stereoregularity |

| Azide-Alkyne "Click" Polymerization | Diyne and Diazide | Polytriazole | High molecular weight, thermal stability |

This table presents generalized data for the polymerization of alkyne-containing monomers to illustrate the potential applications of this compound.

Alkynyl-substituted organic molecules have garnered significant interest for their potential in optoelectronic applications due to their rigid, linear structures and extended π-conjugation, which can facilitate charge transport and influence photophysical properties. rsc.org this compound can serve as a valuable precursor for the synthesis of larger conjugated systems used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and nonlinear optical materials.

The reactivity of the alkyne allows for its incorporation into larger aromatic or heterocyclic systems through various cross-coupling reactions. For example, it could be used to synthesize alkynyl-substituted phthalocyanine (B1677752) derivatives, which have been investigated for their optical limiting properties. rsc.org The ester and ketone groups provide handles for attaching other functional moieties to fine-tune the electronic properties of the final material.

Development of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. This compound's prochiral nature makes it an excellent substrate for asymmetric transformations.

Conjugated ynones, the class of compounds to which this compound belongs, are highly versatile substrates in catalytic asymmetric reactions. rsc.orgrsc.org They can act as either electrophiles or nucleophiles, enabling a wide array of enantioselective transformations. rsc.org

Organocatalysis and metal-catalysis have been successfully employed for the asymmetric functionalization of ynones. For example, chiral bifunctional thioureas can catalyze the intramolecular cyclization of related enones to produce optically enriched dihydroquinolones. nih.gov Similarly, organocatalytic asymmetric aldol (B89426) reactions of ynones have been shown to produce monoprotected anti-α,β-dihydroxyynones with high diastereoselectivity and enantioselectivity. nih.gov

The following table summarizes representative enantioselective transformations of conjugated ynones.

| Reaction Type | Catalyst Type | Product | Enantiomeric Excess (ee) |

| Aldol Reaction | Organocatalyst | anti-α,β-dihydroxyynones | up to 95% nih.gov |

| Michael Addition | Chiral Lewis Acid | Substituted Cyclopentanones | nearly optically pure researchgate.netchemrxiv.org |

| Dearomatizing Spirocycloaddition | Chiral Bifunctional Thiourea | Polycyclic Spiroindolines | up to 98% acs.org |

This table provides examples of asymmetric reactions with conjugated ynones, demonstrating the potential of this compound as a substrate in similar transformations.

Catalyst Ligand Development and Coordination Chemistry

The development of new ligands is crucial for advancing transition metal catalysis. The structure of this compound offers potential for its use in the synthesis of novel ligands. The alkyne functionality can be used as a handle to attach the molecule to a larger ligand scaffold. Furthermore, the ketone and ester groups can act as coordinating sites for metal ions.

While direct applications of this compound in ligand development are not yet reported, the synthesis of ligands from acetylenic precursors is a known strategy. For instance, the reaction of acetylenic compounds with metal complexes can lead to the formation of organometallic fragments that can themselves act as catalysts or parts of a larger catalytic system. The ability to introduce chirality through asymmetric synthesis further enhances the potential of this compound-derived structures in asymmetric catalysis.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Oxopent 3 Ynoate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

A complete NMR analysis is fundamental for the structural determination of organic molecules.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the molecule's connectivity and through-space interactions.

COSY (Correlation Spectroscopy): Would be used to identify proton-proton couplings, establishing the connectivity of the ethyl group and potentially any long-range couplings involving the methyl group across the alkyne.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal spatial relationships between protons. This could provide insights into the preferred conformation of the molecule, for example, the orientation of the ethyl group relative to the rest of the molecule.

Without experimental data, a table of expected chemical shifts and correlations cannot be generated.

Dynamic NMR for Rotational Barriers and Fluxional Processes

Dynamic NMR studies would be necessary to investigate any rotational barriers present in Ethyl 2-oxopent-3-ynoate. Of particular interest would be the barrier to rotation around the C-C single bond between the two carbonyl groups. Temperature-dependent NMR experiments could reveal if distinct conformers exist and at what rate they interconvert, allowing for the calculation of the activation energy for this process.

Solid-State NMR for Crystalline Forms

Should this compound be a crystalline solid at a given temperature, solid-state NMR (ssNMR) could provide valuable information about its structure in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid material, revealing details about molecular packing, polymorphism, and intermolecular interactions that are averaged out in solution-state NMR.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Analysis of Carbonyl and Alkyne Stretching Frequencies

The IR and Raman spectra of this compound would be dominated by characteristic stretching frequencies of its key functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Notes |

| C≡C (Alkyne) | 2100 - 2260 | The presence of conjugation with a carbonyl group would influence the exact position and intensity. A terminal alkyne would show a C-H stretch around 3300 cm⁻¹, which is absent here. |

| C=O (Ketone) | 1680 - 1700 | Conjugation with the alkyne typically lowers the stretching frequency from a typical saturated ketone (~1715 cm⁻¹). |

| C=O (Ester) | 1735 - 1750 | The electronic environment of the ester carbonyl is different from the ketone, resulting in a higher frequency vibration. |

| C-O (Ester) | 1000 - 1300 | Stretching vibrations for the C-O single bonds of the ester group would also be present. |

This table represents expected ranges and not experimental data.

Hydrogen Bonding Characterization

As this compound does not possess any hydrogen bond donors (like -OH or -NH groups), it cannot form intramolecular or intermolecular hydrogen bonds with itself. However, it could act as a hydrogen bond acceptor through its carbonyl oxygens in the presence of a suitable donor solvent or reagent. Vibrational spectroscopy could be used to study such interactions, as the formation of a hydrogen bond would typically cause a shift to a lower frequency (red shift) in the C=O stretching bands.

Mass Spectrometry for Mechanistic Pathway Confirmation and Product Identification

Mass spectrometry serves as a pivotal analytical technique in the elucidation of reaction mechanisms and the definitive identification of products originating from reactions of this compound. Through high-resolution mass spectrometry (HRMS), the elemental composition of reaction products can be determined with high accuracy, while tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of selected ions. These methods are instrumental in confirming the formation of proposed intermediates and final products, such as heterocycles formed from cycloaddition reactions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is indispensable for confirming the elemental composition of novel compounds derived from this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous determination of a molecule's elemental formula. This is particularly crucial when distinguishing between isomers or compounds with very similar nominal masses.

For instance, in the synthesis of pyrazole (B372694) derivatives from β-keto esters, a reaction analogous to what this compound might undergo with hydrazine (B178648) derivatives, HRMS is routinely used to confirm the composition of the final products. The precise mass measurement of the molecular ion ([M+H]⁺ or [M]⁺) provides strong evidence for the successful completion of the reaction and the formation of the target molecule.

| Compound Class | Molecular Formula | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Reference |

|---|---|---|---|---|

| Camphor-derived β-keto ester | C₁₅H₂₃O₄ | 267.1591 | 267.1588 | mdpi.com |

| Camphor-derived Enaminone | C₁₈H₂₈NO₄ | 322.2013 | 322.2010 | mdpi.com |

| Camphor-derived Pyrazole | C₂₂H₂₇N₂O₃ | 367.2016 | 367.2012 | mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure, revealing information about its functional groups and connectivity.

While specific MS/MS data for direct reaction products of this compound are not extensively documented, the fragmentation of analogous heterocyclic ethyl esters, such as ethyl pyrazole-carboxylates, follows predictable pathways. Key fragmentation mechanisms for a generic ethyl 5-methyl-1H-pyrazole-3-carboxylate would include:

Loss of the ethoxy group (-•OCH₂CH₃): A common fragmentation pathway for ethyl esters, leading to the formation of an acylium ion.

Loss of ethylene (B1197577) (C₂H₄): A characteristic rearrangement (McLafferty-type or similar) of the ethyl ester group, resulting in a carboxylic acid fragment ion.

Loss of carbon monoxide (CO): Following the initial ester cleavages, the resulting acylium ion can lose CO.

Ring cleavage: The pyrazole ring itself can fragment, often initiated by the loss of N₂ or other small neutral molecules, providing information about the substituents on the ring.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 155.07 [M+H]⁺ | 127.08 | C₂H₄ (28.00) | Loss of ethylene from the ethyl ester |

| 155.07 [M+H]⁺ | 110.05 | •OC₂H₅ (45.02) | Loss of ethoxy radical |

| 127.08 | 99.07 | CO (28.01) | Decarbonylation of the carboxylic acid fragment |

| 110.05 | 82.04 | CO (28.01) | Decarbonylation of the acylium ion |

X-ray Crystallography for Absolute Configuration and Solid-State Interactions

X-ray crystallography provides definitive, three-dimensional structural information of crystalline solids at the atomic level. For reaction products of this compound, this technique is invaluable for determining the absolute configuration of chiral centers, analyzing the molecule's preferred conformation in the solid state, and understanding the intricate network of intermolecular interactions that govern crystal packing.

Conformational Analysis in Crystalline State

The solid-state conformation of a molecule, as revealed by X-ray crystallography, illustrates the spatial arrangement of its atoms, including bond lengths, bond angles, and torsion angles. This information is critical for understanding the molecule's intrinsic steric and electronic properties.

In the crystal structures of heterocyclic compounds derived from ketoester precursors, the planarity of aromatic rings and the orientation of substituent groups are of particular interest. For example, in a reported pyrazole derivative, ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, the phenyl group is twisted relative to the pyrazole ring, with torsion angles of 39.7(2)° and -36.9(2)° in the two independent molecules of the asymmetric unit. The conformation is further stabilized by an intramolecular N—H···O hydrogen bond, which forms a six-membered S(6) ring motif.

| Compound | Key Torsion Angle | Angle (°) | Conformational Feature | Reference |

|---|---|---|---|---|

| Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate | N—N—Car—Car | 39.7(2) / -36.9(2) | Twist between phenyl and pyrazole rings | asianpubs.org |

| Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Phenyl to Pyrazole Dihedral Angle | 43.39(6) | Relative orientation of the two aromatic rings | ekb.eg |

Intermolecular Interactions and Crystal Packing

Analysis of the crystal structures of reaction products analogous to those from this compound reveals the prevalence of such interactions. For instance, in the structure of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate, the crystal packing is stabilized by π-π interactions between parallel isoxazole (B147169) rings, with a centroid-to-centroid distance of 3.4932(9) Å. Hirshfeld surface analysis indicates that H···H (43.9%), H···N/N···H (17.0%), and H···O/O···H (13.9%) contacts are the most significant contributors to the crystal packing. In other structures, intricate networks of C—H···O and N—H···O hydrogen bonds link molecules into dimers or infinite chains, demonstrating the importance of these directional interactions in forming robust supramolecular architectures.

| Compound | Interaction Type | Geometric Parameter | Supramolecular Motif | Reference |

|---|---|---|---|---|

| Ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate | π-π stacking | Centroid-to-centroid distance = 3.4932(9) Å | Stacked isoxazole rings | libretexts.org |

| Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate | C—H···O hydrogen bond | - | Inversion dimers | chemguide.co.uk |

| Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate | C—H···O and C—H···N | - | Layered structure | asianpubs.org |

Theoretical and Computational Chemistry Studies on Ethyl 2 Oxopent 3 Ynoate Reactivity and Structure

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the electronic structure and reactivity of molecules like ethyl 2-oxopent-3-ynoate. These methods allow for a detailed examination of the molecule's properties at the atomic level.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. It is frequently used to predict the reactivity of organic compounds by analyzing their frontier molecular orbitals and various reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, the distribution and energies of these orbitals would dictate its behavior in chemical reactions.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). In a molecule like this compound, the HOMO is expected to have significant contributions from the carbon-carbon triple bond (alkyne) and the non-bonding orbitals of the oxygen atoms. The LUMO, on the other hand, would likely be distributed over the conjugated α,β-unsaturated keto-ester system, particularly the β-carbon of the alkyne and the carbonyl carbons, making these sites susceptible to nucleophilic attack.

| Orbital | Predicted Energy Range (eV) | Primary Atomic Contributions | Implication for Reactivity |

|---|---|---|---|

| HOMO | -8.0 to -10.0 | C≡C, C=O (oxygen lone pairs) | Site of electron donation in reactions with electrophiles. |

| LUMO | -1.0 to -2.5 | C=O (carbonyl carbons), β-alkynyl carbon | Site of electron acceptance in reactions with nucleophiles. |

Conceptual DFT provides a range of descriptors that quantify the global and local reactivity of a molecule. These descriptors are derived from the change in energy as a function of the number of electrons. nih.gov

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. mdpi.com

For this compound, the presence of the electron-withdrawing α-keto and ester groups in conjugation with the alkyne would result in a relatively high electrophilicity index, indicating its susceptibility to react with nucleophiles.

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Fukui Functions (f(r)): These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The site with the highest value of the Fukui function for nucleophilic attack (f+(r)) is the most electrophilic center. For this compound, the β-alkynyl carbon and the carbonyl carbons are predicted to be the most likely sites for nucleophilic attack.

Parr Functions: These are related to the Fukui functions and provide a more refined prediction of reactive sites.

| Descriptor Type | Descriptor | Predicted Characteristics |

|---|---|---|

| Global | Electronegativity (χ) | Moderately high |

| Chemical Hardness (η) | Relatively low (soft) | |

| Electrophilicity Index (ω) | High | |

| Local | Most Electrophilic Site (highest f+(r)) | β-alkynyl carbon, carbonyl carbons |

| Most Nucleophilic Site (highest f-(r)) | α-alkynyl carbon, oxygen atoms |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic information, including heats of formation and reaction energies. While computationally more demanding than DFT, they are the gold standard for benchmarking the accuracy of other methods. For a molecule like this compound, ab initio calculations could be employed to obtain precise values for its thermodynamic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies.

For reactions involving this compound, such as nucleophilic conjugate addition to the alkyne or addition to one of the carbonyl groups, computational methods can be used to map out the entire reaction pathway.

Transition State (TS) Characterization: A transition state is a first-order saddle point on the potential energy surface. Computational chemists locate these structures to understand the geometry of the molecule at the peak of the energy barrier for a reaction. For the addition of a nucleophile to the β-carbon of this compound, the transition state would involve the partial formation of a bond between the nucleophile and the β-carbon, and a partial rehybridization of the alkyne carbons.

Activation Energy (Ea) Calculation: The activation energy is the energy difference between the reactants and the transition state. Its value determines the rate of a chemical reaction. By calculating the activation energies for different possible reaction pathways, chemists can predict which reaction is kinetically favored. For instance, in a reaction with a soft nucleophile, the conjugate addition to the alkyne is expected to have a lower activation energy than the direct addition to the harder carbonyl carbon.

| Reaction Type | Nucleophile Type | Predicted Activation Energy (kcal/mol) | Kinetic Product |

|---|---|---|---|

| Conjugate Addition (to C≡C) | Soft (e.g., Thiolate) | 10 - 15 | Favored |

| Direct Addition (to C=O) | Hard (e.g., Organolithium) | 15 - 20 | Less favored with soft nucleophiles |

Reaction Pathway Mapping and Competing Mechanisms

The reactivity of this compound is of significant interest in organic synthesis. Theoretical calculations, particularly using Density Functional Theory (DFT), enable the mapping of potential reaction pathways. These computational models can identify transition states and intermediates, providing a quantitative understanding of the energy barriers associated with different reaction coordinates.

For a molecule with multiple reactive sites like this compound—possessing an alkyne, a ketone, and an ester functional group—several competing reaction mechanisms can be envisaged. For instance, in nucleophilic additions, the attack could occur at the carbonyl carbon of the ketone, the ester, or at the sp-hybridized carbons of the alkyne (Michael addition).

Computational studies would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant, transition states, intermediates, and products are optimized to find the lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: By calculating the relative energies of all species along the reaction pathway, an energy profile can be constructed. This profile reveals the activation energies and reaction enthalpies, allowing for the determination of the kinetically and thermodynamically favored pathways.

While specific studies on this compound are not prevalent in the literature, analogous systems suggest that the relative electrophilicity of the different functional groups will dictate the preferred reaction pathway. The presence of the electron-withdrawing ester and keto groups would likely activate the alkyne for nucleophilic attack. However, direct attack at the carbonyl centers is also a plausible competing mechanism. The specific nucleophile and reaction conditions would play a crucial role in determining the outcome, a facet that computational chemistry is well-suited to explore.

Solvent Effects Modeling

The solvent environment can profoundly influence the rates and mechanisms of chemical reactions. Computational modeling of solvent effects is therefore crucial for a realistic description of the reactivity of this compound. Two primary approaches are used to model solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. This approach is computationally efficient and often provides a good first approximation of solvent effects on reaction energetics.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. A hybrid approach, combining a few explicit solvent molecules in the first solvation shell with a continuum model for the bulk solvent, often provides a balance between accuracy and computational cost.

For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to stabilize charged or highly polar transition states and intermediates more than the neutral reactant. This can lead to significant changes in the activation energies and even alter the preferred reaction pathway. For example, a reaction proceeding through a zwitterionic intermediate would be significantly accelerated in a polar protic solvent that can stabilize the separated charges.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, aiding in the structural characterization of molecules.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard tool for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be highly sensitive to its conformation. Therefore, a thorough conformational analysis is a prerequisite for accurate predictions. The calculated chemical shifts for different possible conformers can be averaged, weighted by their Boltzmann populations, to obtain a theoretical spectrum that can be directly compared with experimental data.

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms and dihedral angles, can also be calculated. The accuracy of these predictions is generally sufficient to aid in the assignment of complex spectra and to distinguish between different isomers.

Table 1: Predicted NMR Data for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (alkyne) | 2.1 | 4.5 |

| C≡C (alkyne) | - | 85.0 |

| C≡C (alkyne) | - | 90.0 |

| C=O (ketone) | - | 180.0 |

| C=O (ester) | - | 165.0 |

| O-CH₂ | 4.3 | 62.0 |

| CH₃ (ethyl) | 1.3 | 14.0 |

Note: These are illustrative values and would need to be calculated using appropriate computational methods.

Vibrational Frequency Calculations and Anharmonicity

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. To improve the agreement with experimental data, scaling factors are often applied to the calculated frequencies. More sophisticated methods can explicitly calculate anharmonic corrections, leading to more accurate predictions.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C≡C triple bond stretch, the C=O stretches of the ketone and ester (which may be coupled), and various C-H and C-C stretching and bending modes. The calculated spectrum can be a powerful tool for interpreting the experimental IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C≡C Stretch | ~2200 |

| C=O Stretch (Ketone) | ~1720 |

| C=O Stretch (Ester) | ~1740 |

| C-O Stretch | ~1200 |

| CH₃/CH₂ Bends | ~1450 |

Note: These are illustrative values and would need to be calculated and potentially scaled.

Non-Covalent Interaction Analysis (NCI)

Non-covalent interactions play a crucial role in determining molecular conformation, packing in the solid state, and interactions with other molecules. NCI analysis provides a way to visualize and characterize these weak interactions.

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It offers a chemically intuitive picture of electron pairing and localization. ELF analysis can reveal the spatial regions corresponding to core electrons, covalent bonds, and lone pairs.

For this compound, an ELF analysis would be expected to show:

High ELF values in the core regions of the carbon and oxygen atoms.

Basins of high ELF value corresponding to the C-H, C-C, C=O, and C-O covalent bonds.

Distinct basins corresponding to the lone pairs on the oxygen atoms of the carbonyl and ester groups.

A toroidal (donut-shaped) basin of high ELF value around the C≡C triple bond, characteristic of the electron density in an alkyne.

By examining the topology of the ELF, one can gain insights into the nature of the chemical bonding within the molecule. For instance, the shape and population of the ELF basins can provide information about the polarity and strength of the bonds.

Atoms-in-Molecules (AIM) Theory

The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, is a quantum mechanical model that allows for the analysis of the electron density of a molecule to partition it into atomic basins. This partitioning enables the characterization of chemical bonds and non-covalent interactions.

A theoretical AIM analysis of this compound would involve calculating the molecule's wave function and then analyzing its electron density (ρ(r)). Key to this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bonds.

Detailed Research Findings:

In a hypothetical AIM analysis of this compound, we would expect to find BCPs for all covalent bonds. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points would reveal the bond order and the nature of the interaction (shared-shell for covalent bonds or closed-shell for ionic or van der Waals interactions).

For instance, the C≡C triple bond would be characterized by a high value of ρ(r) and a negative Laplacian, indicative of a strong, shared interaction. The C=O bonds of the ketone and ester groups would also show high electron density, but likely less than the triple bond. The C-O and C-C single bonds would have progressively lower electron density values.

An AIM analysis could also reveal weaker intramolecular interactions, such as those between the oxygen atoms and nearby hydrogen atoms, which could influence the molecule's preferred conformation.

Illustrative Data Table from a Theoretical AIM Analysis:

| Bond | Electron Density (ρ(r)) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ(r)) at BCP (a.u.) | Bond Character |

| C≡C | ~0.45 | < 0 | Covalent (Triple) |

| C=O (Ketone) | ~0.38 | < 0 | Covalent (Double) |

| C=O (Ester) | ~0.35 | < 0 | Covalent (Double) |

| C-C | ~0.25 | < 0 | Covalent (Single) |

| C-O (Ester) | ~0.22 | < 0 | Covalent (Single) |

Note: The data presented in this table is illustrative and represents typical values for such bonds. Actual values would be determined by quantum chemical calculations.

Independent Gradient Model (IGM) Analysis

The Independent Gradient Model (IGM) is a more recent computational tool used to identify and visualize both covalent bonds and non-covalent interactions within a molecule. It is based on the electron density and its derivatives and provides a 3D representation of interaction regions.

An IGM analysis of this compound would generate a visual map of the molecule, highlighting areas of strong and weak electronic interactions. This method is particularly useful for identifying subtle intramolecular forces that might be overlooked by other analyses.

Detailed Research Findings:

A theoretical IGM analysis would produce a 3D plot where different types of interactions are color-coded. For this compound, we would expect to see strong interactions (covalent bonds) represented by large, low-gradient isosurfaces between the bonded atoms.

Furthermore, IGM could reveal weaker, non-covalent interactions, such as intramolecular hydrogen bonds or van der Waals contacts. For example, a weak interaction might be observed between one of the oxygen atoms of the ester group and a hydrogen atom on the ethyl chain, which could stabilize certain conformations of the molecule. The strength of these interactions can be quantified by integrating the electron density over the corresponding IGM isosurfaces.

Illustrative Data Table from a Theoretical IGM Analysis:

| Interaction Type | IGM Descriptor (δg) | Description |

| Covalent Bonds | Low | Strong, attractive interactions |

| Intramolecular Hydrogen Bond (O...H) | Intermediate | Weaker, stabilizing interaction |

| van der Waals Contacts | High | Weak, non-bonding interactions |

Note: The data in this table is qualitative and illustrative of the types of results obtained from an IGM analysis.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule.